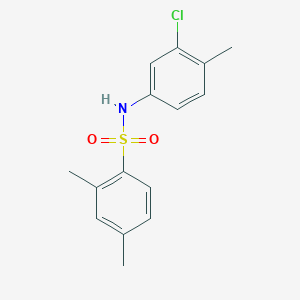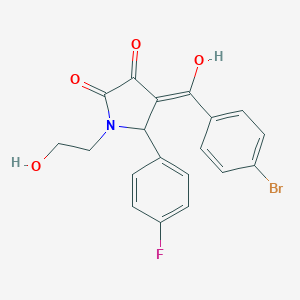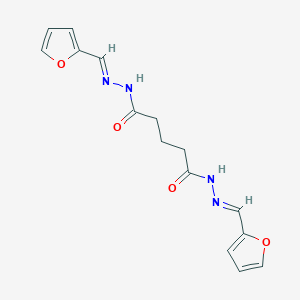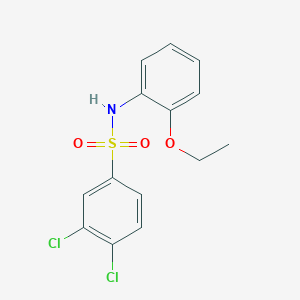
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide, also known as Clomazone, is an herbicide widely used in agriculture to control weeds in crops such as soybeans, cotton, and corn. Clomazone belongs to the family of sulfonamide herbicides, which inhibit the synthesis of carotenoids in plants, leading to their death.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments for photosynthesis and photoprotection. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of membrane function, and the induction of oxidative stress. In addition, N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to affect the growth and development of plant roots and shoots, as well as the germination of seeds.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for inhibiting carotenoid biosynthesis. However, its toxicity to non-target organisms, as well as its persistence in the environment, can pose challenges for experimental design and interpretation.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide, including the development of new formulations and application methods to reduce its impact on the environment. In addition, research can focus on the molecular mechanisms underlying N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide's herbicidal activity, as well as its impact on non-target organisms and ecosystems. Finally, there is a need for continued monitoring and assessment of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide's environmental impact, particularly in regions where it is heavily used.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multi-step process, starting from 2,4-dimethylbenzenesulfonyl chloride and 3-chloro-4-methyl aniline. The reaction involves the formation of an amide bond between the two compounds, followed by a series of purification steps to obtain the final product.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including those resistant to other herbicides. In addition, research has focused on the impact of N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide on non-target organisms, such as soil microorganisms, aquatic plants, and animals.
properties
Molecular Formula |
C15H16ClNO2S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-4-7-15(12(3)8-10)20(18,19)17-13-6-5-11(2)14(16)9-13/h4-9,17H,1-3H3 |
InChI Key |
SGLOCSRWIFULPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)

![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)

![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
